N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a useful research compound. Its molecular formula is C24H21N5O4 and its molecular weight is 443.463. The purity is usually 95%.
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Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Property | Value |
---|---|
CAS Number | 1105225-29-3 |
Molecular Formula | C24H21N5O4 |
Molecular Weight | 443.5 g/mol |
Structure | Chemical Structure |
The compound exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : The presence of the pyrazolo[3,4-d]pyridazin moiety suggests potential interactions with various enzymes, particularly those involved in metabolic pathways.
- Receptor Modulation : The structural features may allow for binding to specific receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies indicate that similar compounds have shown efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, likely due to their ability to disrupt cell wall synthesis or function.
Antimicrobial Properties
Research has indicated that derivatives of the compound exhibit notable antimicrobial activity. For instance, related benzodioxole derivatives have shown potent effects against various bacterial strains:
- Bacterial Strains Tested :
- Bacillus subtilis
- Escherichia coli
- Pseudomonas fluorescens
The antimicrobial activity is often attributed to the bulky hydrophobic groups present in these compounds, which enhance membrane permeability and disrupt bacterial functions .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Studies involving similar pyrazolo[3,4-d]pyridazin derivatives have demonstrated:
- Inhibition of Cancer Cell Proliferation : Compounds with similar scaffolds have been tested against various cancer cell lines, showing dose-dependent inhibition of cell growth.
For example, a study reported that certain derivatives significantly reduced viability in human breast cancer cells (MCF-7) at concentrations as low as 10 µM .
Case Studies
- Study on Antimicrobial Activity :
- Anticancer Activity Evaluation :
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c30-21(25-11-15-6-9-19-20(10-15)33-14-32-19)13-28-24(31)23-18(22(27-28)16-7-8-16)12-26-29(23)17-4-2-1-3-5-17/h1-6,9-10,12,16H,7-8,11,13-14H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGKSHOJAKQLSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)NCC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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